REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([OH:18])=[C:8]3[C:13](=[C:14]([OH:15])[C:4]2=[CH:3][CH:2]=1)[C:12](O)=[CH:11][CH:10]=[C:9]3O.[CH3:19][NH:20][CH2:21][CH2:22][NH2:23]>>[CH3:19][NH:20][CH2:21][CH2:22][NH:23][C:12]1[C:13]2[C:14](=[O:15])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:18])[C:8]=2[C:9]([NH:23][CH2:22][CH2:21][NH:20][CH3:19])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.4 g
|
Type
|
CUSTOM
|
Details
|
is bubbled into the mixture for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
re-evaporated twice from 25 ml
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from ethanol-ether at -70° C.
|
Type
|
CUSTOM
|
Details
|
gives 2.32 g
|
Type
|
CUSTOM
|
Details
|
of crude solid which is recrystallized twice from carbon tetrachloride giving 1.92 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNCCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |